N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13447974
InChI: InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1
SMILES: CC(C(=O)N1CCCC(C1)NC(=O)C)N
Molecular Formula: C10H19N3O2
Molecular Weight: 213.28 g/mol

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide

CAS No.:

Cat. No.: VC13447974

Molecular Formula: C10H19N3O2

Molecular Weight: 213.28 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide -

Specification

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
IUPAC Name N-[(3S)-1-[(2S)-2-aminopropanoyl]piperidin-3-yl]acetamide
Standard InChI InChI=1S/C10H19N3O2/c1-7(11)10(15)13-5-3-4-9(6-13)12-8(2)14/h7,9H,3-6,11H2,1-2H3,(H,12,14)/t7-,9-/m0/s1
Standard InChI Key SFGZTALXYLAASB-CBAPKCEASA-N
Isomeric SMILES C[C@@H](C(=O)N1CCC[C@@H](C1)NC(=O)C)N
SMILES CC(C(=O)N1CCCC(C1)NC(=O)C)N
Canonical SMILES CC(C(=O)N1CCCC(C1)NC(=O)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamide (C₁₀H₁₉N₃O₂; MW: 213.28 g/mol) features a piperidine ring substituted at the 3-position with an acetamide group and a (2S)-2-aminopropionyl moiety. The stereochemistry is defined by two chiral centers:

  • C3 of the piperidine ring (S-configuration).

  • C2 of the propionyl group (S-configuration).

This configuration is critical for its interactions with biological targets, as stereochemical mismatches often render analogs inactive.

Comparative Structural Features

Key structural distinctions from related compounds include:

Compound NameSubstitution PatternMolecular FormulaMolecular Weight (g/mol)
N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamideN-ethyl substitution on acetamideC₁₂H₂₃N₃O₂241.33
N-[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-acetamideR-configuration at piperidine C3C₁₀H₁₉N₃O₂213.28
N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamidePyrrolidine ring instead of piperidineC₉H₁₇N₃O₂199.25

Data compiled from.

The piperidine ring’s chair conformation and equatorial positioning of substituents enhance stability and receptor binding compared to pyrrolidine analogs.

Synthesis and Purification

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperidine Functionalization: Introduction of the (S)-2-aminopropionyl group via nucleophilic acyl substitution using protected L-alanine derivatives.

  • Acetamide Coupling: Reaction with acetyl chloride under basic conditions (e.g., triethylamine) to install the acetamide moiety.

  • Deprotection: Acidic or catalytic hydrogenation conditions to remove tert-butoxycarbonyl (Boc) protecting groups.

Continuous flow synthesis has been employed to optimize yield (68–72%) and enantiomeric excess (>98%).

Purification Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane) is essential due to:

  • Residual starting materials (e.g., unreacted piperidine).

  • Diastereomeric byproducts from incomplete stereochemical control.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.4 mg/mL at pH 7.4, attributable to hydrogen-bonding capacity from amine and amide groups.

  • Thermal Stability: Decomposes at 218°C, with no degradation observed below 150°C.

  • pH Sensitivity: Stable in pH 4–9; hydrolyzes under strongly acidic (pH <2) or basic (pH >10) conditions.

Spectroscopic Characterization

  • IR: Peaks at 3247 cm⁻¹ (N-H stretch), 1677 cm⁻¹ (amide C=O), and 1585 cm⁻¹ (aromatic C=C).

  • NMR: Distinct signals for piperidine H3 (δ 3.85 ppm, multiplet) and acetamide methyl (δ 2.05 ppm, singlet) .

Biological Activity and Mechanisms

Enzyme Inhibition

In silico docking studies suggest affinity for:

  • Serine Proteases: Binding energy of −8.2 kcal/mol against trypsin-like proteases, potentially via hydrogen bonding with catalytic triad residues.

  • Histamine H3 Receptors: Moderate antagonism (IC₅₀: 14.3 µM) due to piperidine-amine interactions with transmembrane domains.

Applications in Drug Development

Neurological Disorders

The compound’s ability to cross the blood-brain barrier (logP: 1.2) positions it as a candidate for:

  • Alzheimer’s Disease: Inhibition of β-secretase (BACE1) in murine models reduced amyloid-β plaques by 37%.

  • Neuropathic Pain: Modulation of σ-1 receptors in rat dorsal root ganglia decreased hyperalgesia by 42%.

Antiviral Research

Structural analogs (e.g., CI-39 derivatives) exhibit anti-HIV-1 activity (EC₅₀: 0.04–3.37 µM) by targeting non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pockets .

Comparative Analysis of Analogues

N-Ethyl Derivative

N-[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-N-ethyl-acetamide (C₁₂H₂₃N₃O₂) shows:

  • Enhanced Lipophilicity: logP increases from 1.2 to 1.8, improving membrane permeability.

  • Reduced Solubility: 6.8 mg/mL at pH 7.4, limiting parenteral formulations.

Pyrrolidine-Based Analogues

Replacing piperidine with pyrrolidine (e.g., N-[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-acetamide) results in:

  • Faster Metabolic Clearance: t₁/₂ = 1.2 h vs. 3.8 h for piperidine derivatives.

  • Lower Receptor Affinity: 5-HT₃ binding Ki = 2.1 µM vs. 0.7 µM for the parent compound.

Future Research Directions

Pharmacokinetic Optimization

  • Prodrug Strategies: Esterification of the acetamide group to improve oral bioavailability .

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance CNS penetration.

Target Validation

  • CRISPR-Cas9 Screens: Identify off-target effects in kinase signaling pathways .

  • Cryo-EM Studies: Resolve binding modes with G-protein-coupled receptors at near-atomic resolution.

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